molecular formula C9H8BrFO2 B15293037 4-(Bromomethyl)-2-fluorophenylacetic acid

4-(Bromomethyl)-2-fluorophenylacetic acid

Cat. No.: B15293037
M. Wt: 247.06 g/mol
InChI Key: TUDDOIZDPQJDSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-2-fluorophenylacetic acid is a halogenated aromatic compound featuring a bromomethyl (–CH₂Br) group at the para position and a fluorine atom at the ortho position relative to the acetic acid moiety (–CH₂COOH) on the benzene ring. This structure confers unique reactivity, particularly in nucleophilic substitution reactions due to the bromomethyl group, and enhanced metabolic stability from the fluorine atom. It serves as a key intermediate in pharmaceutical synthesis, agrochemicals, and materials science, where its electronic and steric properties influence reaction pathways and product selectivity.

Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

2-[4-(bromomethyl)-2-fluorophenyl]acetic acid

InChI

InChI=1S/C9H8BrFO2/c10-5-6-1-2-7(4-9(12)13)8(11)3-6/h1-3H,4-5H2,(H,12,13)

InChI Key

TUDDOIZDPQJDSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CBr)F)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-fluorophenylacetic acid typically involves the bromination of a precursor compound. One common method involves the bromination of 2-fluorophenylacetic acid using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the methyl group.

Industrial Production Methods

Industrial production of 4-(Bromomethyl)-2-fluorophenylacetic acid may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Post-reaction purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-fluorophenylacetic acid can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF) under mild heating.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or THF.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of 2-fluorophenylacetic acid.

Scientific Research Applications

4-(Bromomethyl)-2-fluorophenylacetic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Utilized in the preparation of functionalized polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-fluorophenylacetic acid depends on its application. In medicinal chemistry, it may act as a prodrug or an active pharmaceutical ingredient that interacts with specific molecular targets such as enzymes or receptors. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of active metabolites that exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Phenylacetic Acid Derivatives

2-(4-Bromo-2,5-difluorophenyl)acetic acid
  • Structural Difference : Contains two fluorine atoms at positions 2 and 5, compared to one fluorine at position 2 in the target compound.
  • Reactivity : Increased electron-withdrawing effects from dual fluorine substituents may enhance acidity (pKa ~2.8) and alter solubility in polar solvents.
  • Applications : Used in anti-inflammatory drug candidates due to improved pharmacokinetics.
2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid
  • Structural Difference: Substituted with a methyl group (–CH₃) and a propanoic acid (–CH(CH₃)COOH) chain instead of acetic acid.
  • Physicochemical Properties : Higher lipophilicity (logP ~3.2) due to the methyl group, enhancing membrane permeability.
  • Biological Relevance: Investigated as a non-steroidal anti-inflammatory agent (NSAID) with reduced gastrointestinal toxicity.
2-Fluoro-2-(2-nitro-4-bromophenyl)acetic acid
  • Structural Difference: Incorporates a nitro (–NO₂) group at position 2, adjacent to the fluorine.
  • Reactivity : Nitro group facilitates electrophilic aromatic substitution but may reduce stability under acidic conditions.
  • Applications : Intermediate in explosives and dyes due to nitro group’s redox activity.

Ester Derivatives of Bromomethylphenylacetic Acid

Methyl 2-(4-(bromomethyl)phenyl)acetate
  • Structural Difference : Methyl ester (–COOCH₃) replaces the carboxylic acid (–COOH).
  • Synthetic Utility : Easier handling in alkylation reactions; hydrolyzed to regenerate the acid post-synthesis.
  • Industrial Use : Precursor in fragrance and polymer production.
Phenacyl 4-(Bromomethyl)phenylacetate
  • Structural Difference : Phenacyl ester (–COOCH₂C₆H₅) introduces a bulky aromatic group.
  • Photophysical Properties : Used in UV-absorbing materials and photoinitiators due to extended conjugation.

Sulfonamide and Sulfonyl Derivatives

2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid
  • Structural Difference : Sulfonamide (–SO₂NH–) bridge links the bromophenyl and phenylacetic acid groups.
  • Biological Activity : Exhibits antimicrobial and carbonic anhydrase inhibitory activity, leveraging sulfonamide’s pharmacophore.
2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid
  • Structural Difference : Fluorine at the para position of the sulfonylphenyl group.
  • Drug Design : Explored in antidiabetic agents targeting PPARγ receptors, with fluorine enhancing binding affinity.

Research Findings and Trends

  • Reactivity Trends : Bromomethyl groups in 4-(Bromomethyl)-2-fluorophenylacetic acid show higher alkylation efficiency compared to chloromethyl analogs (e.g., 4-(Chloromethyl)-2-fluorophenylacetic acid), as bromine’s larger atomic radius facilitates nucleophilic substitution.
  • Biological Performance: Fluorine substitution at position 2 reduces metabolic degradation by cytochrome P450 enzymes, as observed in comparative studies with non-fluorinated analogs.
  • Material Science : Phenacyl esters of bromomethylphenylacetic acid exhibit superior UV stability over methyl esters, attributed to the conjugated phenacyl group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.